Aristolona

Descripción general

Descripción

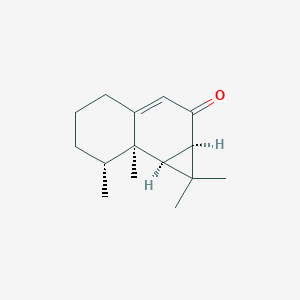

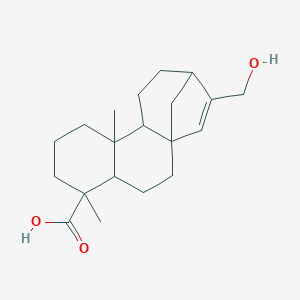

Aristolone is a sesquiterpene compound isolated from various natural sources, including the roots of Aristolochia debilis and Nardostachys chinensis . It is a rare class of natural sesquiterpenoid featuring a gem-dimethylcyclopropane moiety . Aristolone has been studied for its diverse biological activities and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemistry: Aristolone serves as a valuable scaffold for the synthesis of other bioactive compounds.

Biology: It exhibits protective activity on neonatal rat cardiomyocytes and has been studied for its effects on serotonin transporters

Industry: The compound is used in the development of natural product libraries for drug discovery.

Mecanismo De Acción

Aristolone exerts its effects through various molecular targets and pathways:

Vasorelaxation: Aristolone induces vasorelaxation by activating the PDK1-Akt-eNOS-NO relaxing pathway and stimulating the opening of the K ATP channel.

Serotonin Transporter Regulation: It regulates serotonin transporters, which are classic targets for drug discovery in neuropsychiatric and digestive disorders.

Safety and Hazards

Aristolone is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is also classified as having a risk of serious damage to eyes, danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to the unborn child .

Análisis Bioquímico

Biochemical Properties

Aristolone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo biotransformation by microorganisms such as Chlorella fusca var. vacuolata, Mucor species, and Aspergillus niger .

Molecular Mechanism

Aristolone exerts its effects at the molecular level through various mechanisms. For example, Aspergillus niger can oxidize one methyl of the 1,1-dimethyl group on the cyclopropane ring of aristolanes to give C-12 primary alcohol and C-12 carboxylic acid . This suggests that Aristolone may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Aristolone can change over time in laboratory settings. While specific information on Aristolone’s stability, degradation, and long-term effects on cellular function is limited, it is known that Aristolone can undergo biotransformation by various microorganisms, suggesting potential changes in its effects over time .

Dosage Effects in Animal Models

The effects of Aristolone can vary with different dosages in animal models. While specific information on dosage effects is limited, the ability of Aristolone to undergo biotransformation suggests that its effects could potentially vary with dosage .

Metabolic Pathways

Aristolone is involved in various metabolic pathways. For instance, it can undergo biotransformation by microorganisms, suggesting that it interacts with various enzymes and cofactors

Transport and Distribution

Aristolone can be transported and distributed within cells and tissues. While specific information on transporters or binding proteins that Aristolone interacts with is limited, its ability to undergo biotransformation suggests potential effects on its localization or accumulation .

Subcellular Localization

Its ability to undergo biotransformation suggests that it may be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of aristolone involves several steps, including the cupric sulfate-catalyzed intramolecular cyclization of diazoketone . This method produces a mixture of products, with aristolone being the major component.

Industrial Production Methods: Aristolone is primarily isolated from natural sources such as Aristolochia debilis and Nardostachys chinensis . The extraction process involves the use of ethanol to obtain the compound from the roots and rhizomes of these plants .

Análisis De Reacciones Químicas

Types of Reactions: Aristolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Aristolone can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various derivatives of aristolone, such as 1α,2β-dihydroxyaristolone and 9-epidebilon .

Comparación Con Compuestos Similares

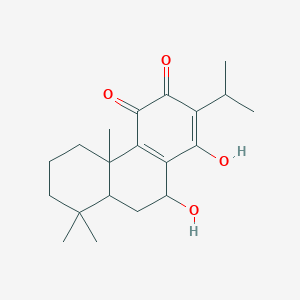

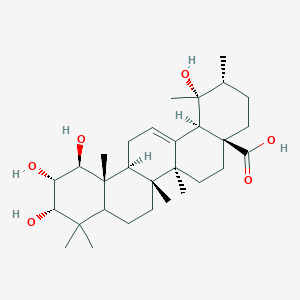

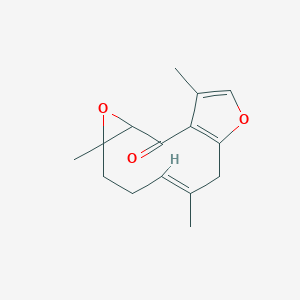

Aristolone is part of the aristolane-type sesquiterpenoids, which include compounds such as:

- 1α,2β-Dihydroxyaristolone

- 9-Epidebilon

- 3′-Hydroxynardoaristolone A

- Kanshone H

These compounds share similar structural features but differ in their specific biological activities and applications .

Aristolone stands out due to its unique gem-dimethylcyclopropane moiety and its diverse range of biological activities, making it a compound of significant interest in scientific research and drug development.

Propiedades

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIZCBJCSXBCJ-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987838 | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6831-17-0 | |

| Record name | Aristolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

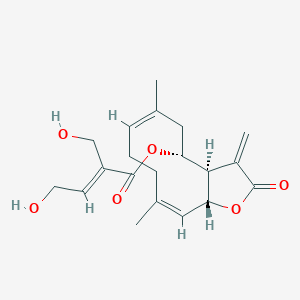

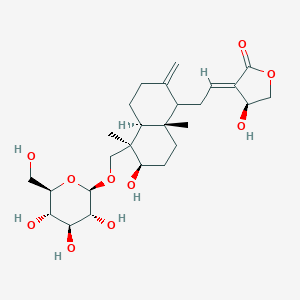

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)

![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)